molecular formula C10H13NO2 B11996745 3-hydroxy-N-methyl-3-phenylpropanamide

3-hydroxy-N-methyl-3-phenylpropanamide

Cat. No.: B11996745
M. Wt: 179.22 g/mol
InChI Key: LIUQUIPHRFFOIE-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methyl-3-phenylpropanamide is an organic compound with the molecular formula C10H13NO2. It is a rare and unique chemical often used in early discovery research. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals like fluoxetine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-N-methyl-3-phenylpropanamide can be achieved through several methods. One common approach involves the esterification of racemic N-methyl-3-hydroxy-3-phenylpropanamide using lipase in an organic solvent with an acyl donor such as vinyl ester compounds, acetate isopropenyl, or organic acid anhydrides . The organic solvents used in this process include isopropyl ether, t-butyl methyl ether, and tetrahydrofuran .

Industrial Production Methods: In industrial settings, the enzymatic preparation method is preferred due to its cost-effectiveness and environmental friendliness. This method involves the repeated reuse of enzymes, making it a sustainable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-N-methyl-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3-Hydroxy-N-methyl-3-phenylpropanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. In the case of its role as an intermediate in drug synthesis, the compound undergoes various chemical transformations to produce the active pharmaceutical ingredient. These transformations often involve enzymatic reactions that modify the compound’s structure to achieve the desired therapeutic effect .

Comparison with Similar Compounds

  • 3-Hydroxy-N-methyl-3-phenylpropylamine
  • N-Hydroxy-3-phenylpropanamide
  • 3-Methylamino-1-phenylpropanol

Comparison: Compared to similar compounds, 3-hydroxy-N-methyl-3-phenylpropanamide is unique due to its specific structural features and reactivity. For instance, while 3-hydroxy-N-methyl-3-phenylpropylamine shares a similar backbone, the presence of the amide group in this compound imparts different chemical properties and reactivity .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

3-hydroxy-N-methyl-3-phenylpropanamide

InChI

InChI=1S/C10H13NO2/c1-11-10(13)7-9(12)8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H,11,13)

InChI Key

LIUQUIPHRFFOIE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(C1=CC=CC=C1)O

Origin of Product

United States

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